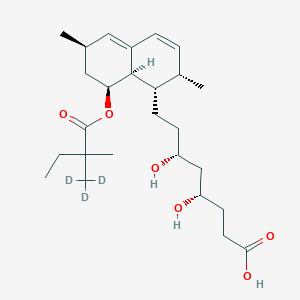
Dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate, also known as DMC-TD, is a novel compound that has been used in a wide range of scientific research applications. It is a unique molecule that has potential applications in both biochemical and physiological research. DMC-TD is a synthetic compound that has been used as a model compound for studying the effects of various compounds on biological systems. It is also used as a tool to investigate the mechanisms of action of various compounds.
Applications De Recherche Scientifique
Amino Acid Synthesis
This compound plays a role in the synthesis of amino acids. A novel method using dimethyl carbonate (DMC) and acid systems has been developed for the modification of amino acids, achieving high conversions and yields . This approach is sustainable, cost-effective, and offers high selectivity and efficiency without the risk of racemization.
Stereospecific 1,3-Diene Carbonyls Synthesis
The compound is used in the synthesis of stereospecific 1,3-diene carbonyls. The process involves reactions between diazo compounds and furans, which is metal-free, additive-free, and has broad functional group tolerance . This method is significant for its applicability in both intramolecular and intermolecular protocols.
Propriétés
IUPAC Name |
dimethyl 3-(phenylcarbamoyl)-1,3-thiazolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-20-12(17)10-8-22-11(13(18)21-2)16(10)14(19)15-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOHUUGNGMHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)NC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)
![8-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline](/img/structure/B3010577.png)
![methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)



![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)
![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)
![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)

![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)
![1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide](/img/structure/B3010595.png)
